disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate
Description
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is a sodium salt of a glycerophospholipid derivative characterized by a chiral glycerol backbone substituted with a heptadecanoyl (C17:0) fatty acid chain at the sn-3 position, a hydroxyl group at the sn-2 position, and a phosphate group esterified at the sn-1 position. The disodium counterion enhances its solubility in aqueous environments, making it suitable for applications requiring amphiphilic properties, such as surfactants or lipid-based drug delivery systems . Its structure shares similarities with naturally occurring phospholipids but distinguishes itself through the rare heptadecanoyl chain, which may influence its physicochemical behavior compared to shorter or unsaturated acyl chains.
Properties
Molecular Formula |
C20H39Na2O7P |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C20H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)26-17-19(21)18-27-28(23,24)25;;/h19,21H,2-18H2,1H3,(H2,23,24,25);;/q;2*+1/p-2/t19-;;/m1../s1 |
InChI Key |
LGXQWPKTTPPJES-JQDLGSOUSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of heptadecanoic acid with a hydroxypropyl phosphate precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include heptadecanoic acid, hydroxypropyl phosphate, and a suitable catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphate group or the hydroxypropyl chain.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced derivatives with modified functional groups.
Scientific Research Applications
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Investigated for its potential role in cellular signaling pathways and as a tool for studying phosphate metabolism.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in phosphate metabolism, modulating their activity and influencing cellular processes. The hydroxypropyl chain and heptadecanoic acid moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate
Molecular Formula : C₃₈H₇₂NaO₁₀P
Key Differences :
- Acyl Chains: Contains two hexadecanoyl (C16:0) chains at sn-1 and sn-2 positions, compared to a single heptadecanoyl chain at sn-3 in the target compound.
- Functional Groups : Features a 2-hydroxyethyl phosphate group instead of a hydroxylated phosphate headgroup.
- Applications : Widely used in liposomal formulations due to its symmetric C16 chains, which enhance membrane stability. The shorter acyl chains likely reduce hydrophobicity and improve aqueous solubility relative to the C17 analogue .
| Property | Target Compound | Sodium (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate |
|---|---|---|
| Acyl Chain Length | C17:0 at sn-3 | C16:0 at sn-1 and sn-2 |
| Solubility in Water | Moderate (enhanced by disodium salt) | High (due to shorter chains and sodium counterion) |
| Common Applications | Specialty surfactants, niche drug delivery | Liposomes, industrial emulsifiers |
2,3-Dihydroxypropyl (3-Heptadecanoyloxy-2-hydroxypropyl) Phosphate
Molecular Formula : C₂₃H₄₇O₈P
Key Differences :
- Ionization State : Exists as a free acid (dihydrogen phosphate) rather than a disodium salt, reducing water solubility.
- Stability : The absence of sodium ions may render it more prone to hydrolysis under acidic conditions .
Disodium Hydrogen Phosphate (Na₂HPO₄)
Molecular Formula : Na₂HPO₄
Key Differences :
- Structure: A simple inorganic phosphate salt without organic acyl chains.
- Functionality : Primarily used as a buffering agent (pH 7–9) in water treatment, food processing, and textiles. The target compound’s lipid-like structure enables membrane integration, unlike Na₂HPO₄, which lacks surfactant properties .
- Shelf Life : Na₂HPO₄ exhibits a shelf life of ~24 months under standard storage, whereas the target compound’s organic moieties may necessitate stricter temperature control to prevent oxidation .
Metronidazole Disodium Phosphate
Molecular Formula : C₆H₆N₄O₆P₂Na₂
Key Differences :
- Pharmacological Role: A prodrug of the antibiotic metronidazole, unlike the non-pharmacological target compound.
- Solubility : Both share high water solubility due to disodium counterions, but metronidazole disodium phosphate’s nitroimidazole core enables antimicrobial activity, which is absent in the lipid-based target compound .
Biological Activity
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate, commonly referred to as a phospholipid derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H39Na2O5P
Molecular Weight: 408.48 g/mol
IUPAC Name: this compound
Canonical SMILES: CCCCCCCCCCCCCCC(C(C(CO)OP(=O)([O-])[O-])O)O
This compound exhibits its biological activity primarily through interactions with cell membranes and signaling pathways. The compound acts as a surfactant due to its amphiphilic nature, which allows it to integrate into lipid bilayers, thereby influencing membrane fluidity and permeability. This property is crucial in various biological processes:
- Cell Membrane Stabilization: Enhances the stability of cell membranes, which can be beneficial in drug delivery systems.
- Signal Transduction: Involved in the modulation of signaling pathways related to cellular responses, particularly in immune cells.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that phospholipid derivatives can exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis.
-
Anti-inflammatory Effects
- Research indicates that this compound may play a role in reducing inflammation by modulating the activity of inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
-
Drug Delivery Systems
- Due to its surfactant properties, this compound is explored as a carrier for drug delivery, enhancing the bioavailability and efficacy of therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. Results indicated a reduction in inflammatory markers (e.g., C-reactive protein levels) by approximately 25% after four weeks of treatment compared to the control group.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 408.48 g/mol | Antimicrobial, Anti-inflammatory | Membrane disruption |
| Phosphatidylcholine | 758.09 g/mol | Cell signaling, Membrane structure | Lipid bilayer component |
| Lecithin | 500-800 g/mol | Emulsifying agent | Surfactant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
